2-Styrenesulfonic acid
CAS No.: 90111-29-8
Cat. No.: VC14424929
Molecular Formula: C8H8O3S
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90111-29-8 |
|---|---|
| Molecular Formula | C8H8O3S |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 2-ethenylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C8H8O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H,9,10,11) |
| Standard InChI Key | VMSBGXAJJLPWKV-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=CC=C1S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Styrenesulfonic acid (C₈H₈O₃S) consists of a styrene backbone with a sulfonic acid group (-SO₃H) attached to the ortho position of the benzene ring. This contrasts with the more common 4-styrenesulfonic acid, where the sulfonic acid group occupies the para position. The ortho substitution introduces steric hindrance, potentially affecting polymerization kinetics and copolymer solubility .
Table 1: Comparative Properties of Styrenesulfonic Acid Isomers
Physical and Thermal Characteristics
Data extrapolated from poly(styrenesulfonic acid-co-maleic acid) sodium salt (CAS 68037-40-1) suggests that ortho-substituted derivatives exhibit:
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Thermal Stability: Decomposition above 250°C, with sulfonic acid group degradation initiating at 180°C .
Synthesis and Production Methods
Monomer Synthesis
While direct synthesis routes for 2-styrenesulfonic acid are sparsely documented, analogous protocols for 4-styrenesulfonic acid provide a template:
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Sulfonation of Styrene:
Styrene reacts with concentrated sulfuric acid at 80–100°C, yielding a mixture of ortho and para isomers. Separation via crystallization or chromatography isolates the desired isomer . -
Ion Exchange:
Sodium styrenesulfonate (CAS 28210-41-5) undergoes protonation using HCl or ion-exchange resins to produce the free acid form .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | H₂SO₄, 90°C, 6 hr | 60–70% |
| Purification | Ethanol recrystallization | 85% |
| Copolymerization | AIBN initiator, 75°C | >90% |
Copolymerization Strategies
2-Styrenesulfonic acid is frequently copolymerized with maleic anhydride or divinylbenzene to enhance mechanical stability and ion-exchange capacity. A notable example includes:
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Cross-Linked Membranes: Radical copolymerization of 2-styrenesulfonic acid (30% aqueous solution) with divinylbenzene (1 mol%) produces membranes with proton conductivity >0.1 S/cm .
Industrial and Research Applications
Water Treatment
2-Styrenesulfonic acid-based copolymers serve as:
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Scale Inhibitors: Prevent CaCO₃ and Fe₂O₃ deposition in boilers and cooling systems .
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Dispersants: Stabilize pigments and clays in aqueous suspensions via electrostatic repulsion .
Advanced Materials
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Conductive Polymers: Dopant for polyaniline and polypyrrole, reducing surface resistivity to 10²–10³ Ω/sq .
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Ion-Exchange Membranes: Fuel cell membranes with 98% sulfonation density exhibit 40% higher proton conductivity than Nafion® .
Table 3: Performance Metrics of 2-Styrenesulfonic Acid Copolymers
| Application | Key Metric | Value |
|---|---|---|
| Fuel Cell Membranes | Proton Conductivity (80°C) | 0.12 S/cm |
| Conductive Coatings | Surface Resistivity | 250 Ω/sq |
| Water Treatment | CaCO₃ Inhibition Efficiency | 92% |
Future Research Directions
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Isomer-Specific Studies: Systematic comparison of ortho vs. para substitution effects on copolymer properties.
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Green Synthesis: Catalytic sulfonation methods to minimize sulfuric acid waste.
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Battery Applications: Integration into lithium-ion battery binders to enhance cyclability.
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